

Technical Support Center: Enhancing the Palatability of Functional Foods with Palatinose™

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Palatinose

Cat. No.: B3434673

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the palatability of functional foods containing **Palatinose™** (isomaltulose).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of functional foods with **Palatinose™**, offering potential causes and solutions to optimize taste and texture.

| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Insufficient Sweetness | Palatinose™ has a milder sweetness than sucrose (about 50%). [1] [2] [3] [4] [5] The formulation may not account for this difference. | - Increase the concentration of Palatinose™. - Combine Palatinose™ with high-intensity sweeteners (e.g., sucralose, acesulfame K) to achieve the desired sweetness profile. [6] - A 1:1 replacement of sucrose with Palatinose™ by weight can be a starting point, followed by adjustments. [4] |
| Unpleasant Aftertaste from Functional Ingredients | Bitter or metallic notes from active ingredients (e.g., botanicals, minerals, proteins) are not adequately masked. [7] | - Leverage Palatinose's ability to mask off-tastes of ingredients like omega-3 fatty acids and soy. [1] - Incorporate flavor modulators or blockers to specifically target the off-notes. [7] - Utilize encapsulation techniques for highly bitter compounds to create a physical barrier. [8] [9] [10] |
| Poor Mouthfeel (e.g., chalkiness, thinness) | The formulation lacks the desired texture and body, which can be a common issue in low-sugar or high-protein products. [7] [11] [12] | - Palatinose™ provides volume and texture similar to sucrose. [1] Ensure adequate concentration. - Incorporate hydrocolloids (e.g., xanthan gum, guar gum) or soluble fibers (e.g., inulin) to improve viscosity and creaminess. [12] [13] - For high-protein beverages that can have a dry mouthfeel, use a flavor and sweetener system to enhance |

and prolong flavor perception.
[12]

Solubility Issues (e.g.,
grittiness)

The concentration of
Palatinose™ exceeds its
solubility limit at a given
temperature.

- The solubility of Palatinose™
is approximately 29 g/100g of
solution at 20°C.[1] Ensure the
concentration is within this
limit. - Increase the
temperature of the solvent
(e.g., water) during processing
to improve solubility.[14] -
Agitate the solution sufficiently
to ensure complete dissolution.

Product Instability (e.g., color
change, degradation)

The formulation may be
undergoing chemical
reactions, such as the Maillard
reaction, or degradation of
active ingredients.

- Palatinose™ is highly stable
under acidic conditions and
resistant to heat processing.[1]
[2] - The Maillard reaction with
Palatinose™ typically occurs at
higher temperatures (around
140°C) compared to other
reducing sugars.[1] -
Palatinose™'s stability can
help protect acid-sensitive
ingredients from hydrolysis.[1]

Frequently Asked Questions (FAQs)

1. What is **Palatinose™** and how does it differ from sucrose?

Palatinose™, or isomaltulose, is a disaccharide derived from sucrose through an enzymatic rearrangement.[1][3] While both are composed of glucose and fructose, the bond connecting them in **Palatinose™** (an α -1,6-glycosidic bond) is more stable than in sucrose (an α -1,2-glycosidic bond).[4][5] This structural difference results in a slower digestion and absorption process, leading to a low glycemic index (GI) of 32.[1][2][5][15]

2. What is the sweetness profile of **Palatinose™**?

Palatinose™ has a mild, natural sweetness that is about 40-50% that of sucrose, without any aftertaste.[2][3][4][5] This allows the natural flavors of other ingredients in the formulation to be more prominent.[3]

3. Can **Palatinose™** be used to mask the off-tastes of other functional ingredients?

Yes, **Palatinose™** has been observed to have a masking effect on the taste and odor of functional ingredients such as omega-3 fatty acids and soy.[1] Its mild sweetness and ability to provide bulk can help balance the overall flavor profile and reduce the perception of undesirable notes.

4. What are the key technological advantages of using **Palatinose™** in functional food formulations?

Palatinose™ offers several technological benefits:

- **High Stability:** It is resistant to acid hydrolysis and heat, making it suitable for a wide range of processing conditions.[1][2]
- **Low Hygroscopicity:** It absorbs very little moisture, which prevents caking and lumping in powdered products and contributes to a longer shelf life.[4][16]
- **Good Solubility:** It has good solubility in water, which increases with temperature.[1][14]
- **Texture and Mouthfeel:** It provides volume and a mouthfeel similar to sucrose.[1]

5. How does **Palatinose™** contribute to the health profile of a functional food?

Palatinose™ offers several health benefits:

- **Low Glycemic Index (GI 32):** It provides a slow, sustained release of energy, avoiding sharp peaks and drops in blood glucose levels.[1][2][5][15] This makes it suitable for products aimed at sustained energy and blood sugar management.[17][18][19][20]
- **Tooth-Friendly:** It is non-cariogenic as it is not readily fermented by oral bacteria.[2][3][4]
- **Promotes Fat Oxidation:** Studies have shown that consuming **Palatinose™** can increase fat oxidation during physical activity.[1][16][21]

Experimental Protocols

1. Protocol for Sensory Evaluation of Palatability

This protocol outlines a method for conducting a sensory panel to evaluate the palatability of a functional food containing **Palatinose™**.

- Objective: To assess and compare the taste, mouthfeel, and overall acceptability of different formulations.
- Panelists: Recruit 10-15 trained sensory panelists.
- Samples: Prepare samples of the functional food with varying concentrations of **Palatinose™** and/or in combination with other sweeteners or masking agents. Include a control sample (e.g., with sucrose or no sweetener).
- Procedure:
 - Randomize the order of sample presentation for each panelist.
 - Provide panelists with water and unsalted crackers to cleanse their palate between samples.
 - Instruct panelists to evaluate each sample based on a 9-point hedonic scale for attributes such as sweetness intensity, bitterness, aftertaste, mouthfeel (e.g., creaminess, grittiness), and overall liking.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations.

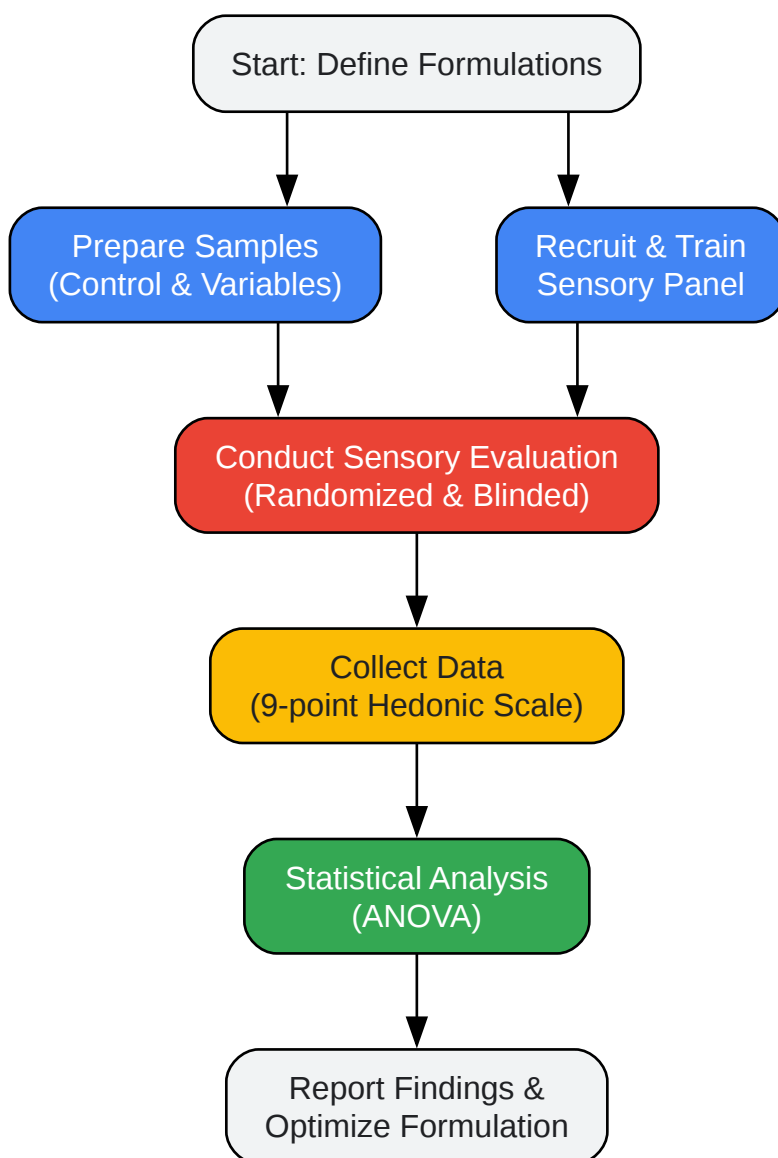
2. Protocol for Determining Solubility of **Palatinose™** in a Formulation

This protocol describes a method to determine the maximum solubility of **Palatinose™** in a liquid functional food base.

- Objective: To determine the saturation point of **Palatinose™** in a given liquid matrix at a specific temperature.

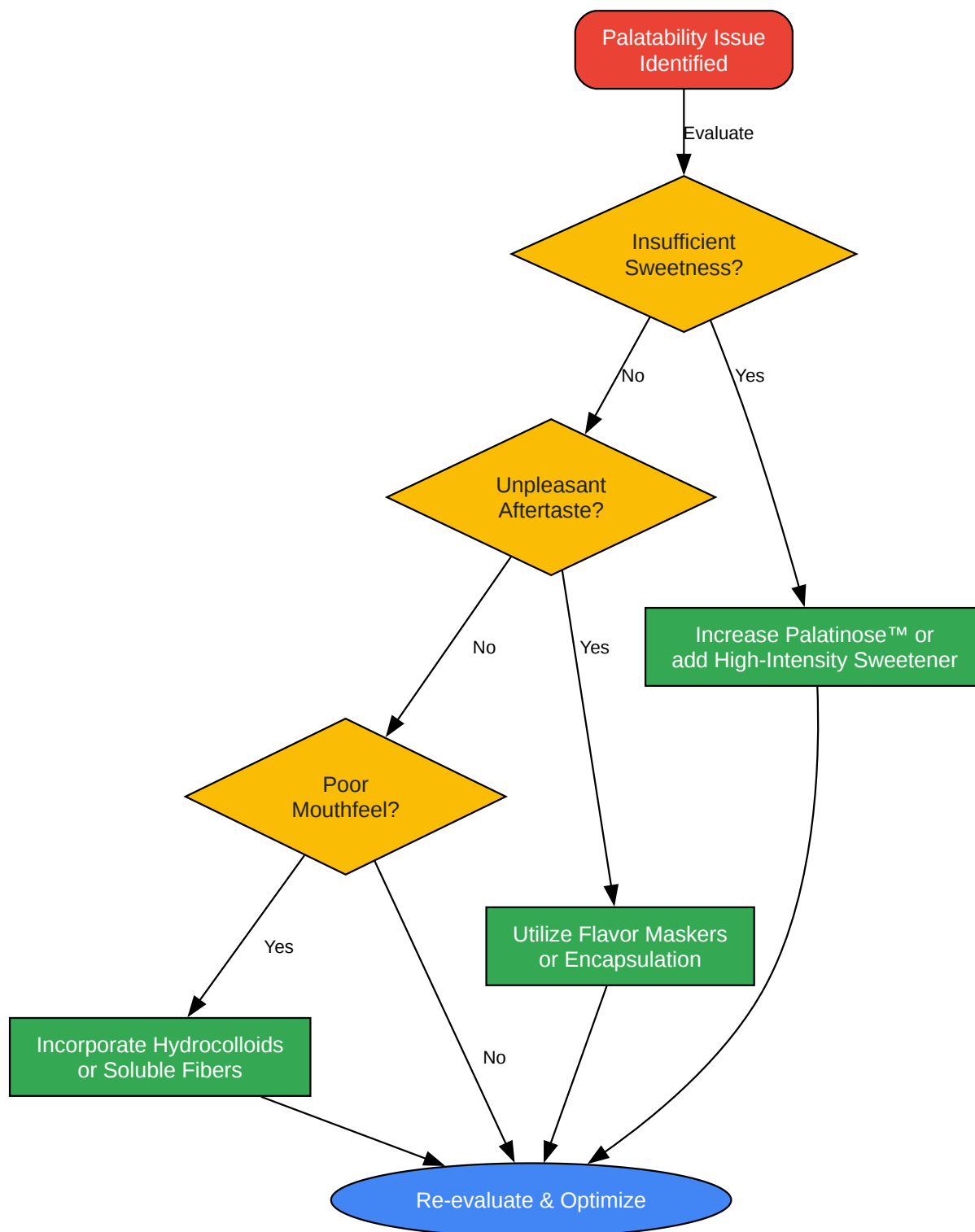
- Materials: Liquid base of the functional food, **Palatinose™** powder, magnetic stirrer with hotplate, thermometer, analytical balance.
- Procedure:
 - Measure a known volume of the liquid base into a beaker and place it on the magnetic stirrer.
 - Maintain a constant temperature (e.g., 20°C).
 - Gradually add pre-weighed amounts of **Palatinose™** to the liquid while stirring continuously.
 - Continue adding **Palatinose™** until a precipitate begins to form and does not dissolve after prolonged stirring (e.g., 30 minutes).
 - The total amount of dissolved **Palatinose™** divided by the initial volume of the liquid base represents the solubility at that temperature.
- Data Presentation: Record the solubility in g/100 mL at the tested temperature.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for sensory evaluation of functional foods.



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting palatability issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. balafive.com [balafive.com]
- 2. nbinno.com [nbinno.com]
- 3. Palatinose Powder in the Baking Industry: A Low-Glycemic Sweetener for Modern Bakers — tan nov [tannov.com]
- 4. Palatinose™ | The better alternative to common sugars | BENEEO [beneo.com]
- 5. What is Palatinose™ (Isomaltulose)? | BENEEO [beneo.com]
- 6. dpointernational.com [dpointernational.com]
- 7. Improving Palatability in Functional Foods & Supplements with Targeted Flavors [cuiguai.cn]
- 8. researchgate.net [researchgate.net]
- 9. all4nutra.com [all4nutra.com]
- 10. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 11. ADM talks reinventing mouthfeel to support functional formulations across global markets [foodingredientsfirst.com]
- 12. supplysidesj.com [supplysidesj.com]
- 13. Enhancing Mouthfeel in Food Products Through the Use of Soluble Fibers - Icon Foods [iconfoods.com]
- 14. researchgate.net [researchgate.net]
- 15. balafive.com [balafive.com]
- 16. Carbohydrates Palatinose™ & Isomalt | BENEEO's carbohydrates [beneo.com]
- 17. Frontiers | Animal and Clinical Studies Evaluating Blood Glucose Control With Palatinose-Based Alternative Sweeteners [frontiersin.org]

- 18. [nutraceuticalsworld.com](https://www.nutraceuticalsworld.com) [[nutraceuticalsworld.com](https://www.nutraceuticalsworld.com)]
- 19. Animal and Clinical Studies Evaluating Blood Glucose Control With Palatinose-Based Alternative Sweeteners - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 20. Palatinose™ (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers-A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.co.za [journals.co.za]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Palatability of Functional Foods with Palatinose™]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3434673#enhancing-the-palatability-of-functional-foods-containing-palatinose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com